molecular formula C8H17NO B1532712 1-[2-(Methylamino)ethyl]cyclopentanol CAS No. 959238-35-8

1-[2-(Methylamino)ethyl]cyclopentanol

Cat. No.: B1532712
CAS No.: 959238-35-8
M. Wt: 143.23 g/mol
InChI Key: ULWCQTYWQPOPFV-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C8H17NO It is a secondary amine and a tertiary alcohol, featuring a cyclopentane ring substituted with a methylaminoethyl group and a hydroxyl group

Scientific Research Applications

1-[2-(Methylamino)ethyl]cyclopentanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Preparation Methods

The synthesis of 1-[2-(Methylamino)ethyl]cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and methylamine.

    Reaction Conditions: The cyclopentanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.

Chemical Reactions Analysis

1-[2-(Methylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

1-[2-(Methylamino)ethyl]cyclopentanol can be compared with similar compounds such as:

    1-[2-(Methylamino)ethyl]cyclohexanol: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.

    1-[2-(Methylamino)ethyl]cyclopropanol: Features a cyclopropane ring, resulting in higher ring strain and reactivity.

    1-[2-(Methylamino)ethyl]cyclobutanol: Contains a cyclobutane ring, offering intermediate properties between cyclopentanol and cyclohexanol derivatives.

These comparisons highlight the unique aspects of this compound, such as its specific ring size and functional group positioning, which influence its reactivity and applications.

Properties

IUPAC Name

1-[2-(methylamino)ethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-6-8(10)4-2-3-5-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCQTYWQPOPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650924
Record name 1-[2-(Methylamino)ethyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-35-8
Record name 1-[2-(Methylamino)ethyl]cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylamino)ethyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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